In-depth Technical Guide: 2-Bromo-6-difluoromethoxy-4-fluorophenol (CAS Number: 1805525-68-1)
In-depth Technical Guide: 2-Bromo-6-difluoromethoxy-4-fluorophenol (CAS Number: 1805525-68-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-difluoromethoxy-4-fluorophenol is a halogenated phenol derivative with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring a bromine atom, a difluoromethoxy group, and a fluorine atom on the phenolic ring, suggests its utility as a versatile building block for the synthesis of more complex molecules. The presence of fluorine moieties can significantly influence the physicochemical and biological properties of a compound, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a summary of the available information on 2-Bromo-6-difluoromethoxy-4-fluorophenol.
Chemical and Physical Properties
Currently, detailed experimental data on the physicochemical properties of 2-Bromo-6-difluoromethoxy-4-fluorophenol is not extensively available in publicly accessible literature. However, based on its chemical structure, some general properties can be inferred. The compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents.
For research and development purposes, it is crucial to obtain a certificate of analysis (COA) from the supplier, which would provide verified data on its purity and other key characteristics.
Table 1: General Information and Physical Properties
| Property | Value |
| CAS Number | 1805525-68-1 |
| Molecular Formula | C₇H₄BrF₃O₂ |
| Molecular Weight | 257.01 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Storage Temperature | 2-8°C (Recommended) |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of 2-Bromo-6-difluoromethoxy-4-fluorophenol are not readily found in the scientific literature. The synthesis of structurally related compounds often involves multi-step reaction sequences. A plausible synthetic approach could involve the bromination and difluoromethoxylation of a fluorophenol precursor.
Hypothetical Synthetic Workflow:
To illustrate a potential synthetic strategy, the following workflow is proposed. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.
Caption: A hypothetical workflow for the synthesis of the target compound.
Experimental Considerations:
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Bromination: This step could potentially be achieved using a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The regioselectivity of the bromination would be a critical factor to control.
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Difluoromethoxylation: The introduction of the difluoromethoxy group is often challenging. Reagents like chlorodifluoromethane (Freon-22) or other difluoromethylating agents in the presence of a base are typically used. Reaction conditions such as temperature, pressure, and catalyst would need to be carefully optimized.
Due to the lack of specific experimental protocols, researchers interested in synthesizing this compound would need to rely on their expertise in synthetic organic chemistry and draw analogies from the synthesis of similar halogenated phenols.
Applications in Drug Development
While there is no direct evidence in the available literature of 2-Bromo-6-difluoromethoxy-4-fluorophenol being used in specific drug development programs, its structural motifs are of interest to medicinal chemists.
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Fragment-Based Drug Discovery (FBDD): This compound could serve as a valuable fragment for screening against biological targets. The combination of hydrogen bond donating (phenol) and accepting (oxygen, fluorine) groups, along with the lipophilic bromine and difluoromethoxy moieties, provides a diverse set of interaction points.
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Intermediate for Lead Optimization: It can be used as a starting material to build more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new substituents and explore the structure-activity relationship (SAR) of a lead compound.
Potential Signaling Pathway Interactions:
Information regarding the interaction of 2-Bromo-6-difluoromethoxy-4-fluorophenol with specific signaling pathways is not available. Any such activity would need to be determined through biological screening and assays.
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for 2-Bromo-6-difluoromethoxy-4-fluorophenol is not publicly available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-Bromo-6-difluoromethoxy-4-fluorophenol (CAS: 1805525-68-1) is a chemical compound with potential as a building block in synthetic and medicinal chemistry. However, there is a significant lack of publicly available data regarding its detailed physicochemical properties, established synthetic protocols, and biological activity. Researchers and drug development professionals interested in this compound will need to rely on supplier-provided data and conduct their own experimental investigations to fully characterize and utilize its potential. Further research is warranted to explore the synthesis and applications of this and other novel halogenated phenols.
